molecular formula C18H24ClNO3 B3334137 Dihydrocodeine hydrochloride CAS No. 36418-29-8

Dihydrocodeine hydrochloride

Numéro de catalogue B3334137
Numéro CAS: 36418-29-8
Poids moléculaire: 337.8 g/mol
Clé InChI: VMZXMTVGOAQUEN-FFHNEAJVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dihydrocodeine hydrochloride is an opioid analgesic used as an alternative or adjunct to codeine to treat moderate to severe pain, severe dyspnea, and cough . It is semi-synthetic and was developed in Germany in 1908 during an international search to find a more effective antitussive agent to help reduce the spread of airborne infectious diseases such as tuberculosis .


Synthesis Analysis

Dihydrocodeine is a semi-synthetic alkaloid. An efficient one-pot microwave-assisted hydrogenation of codeine was achieved in aqueous solution . This technique is simple, fast, environmentally friendly, and highly efficient .


Molecular Structure Analysis

The chemical formula of this compound is C18H24ClNO3 . The average weight is 337.841 and the mono-isotopic weight is 337.144471346 .


Chemical Reactions Analysis

Dihydrocodeine is metabolized to dihydromorphine, a highly active metabolite with a high affinity for mu opioid receptors .


Physical And Chemical Properties Analysis

This compound has a water solubility of 2.38 mg/mL . Its logP values are 1.58 (ALOGPS) and 1.55 (Chemaxon) . The pKa values are 14.15 (Strongest Acidic) and 9.33 (Strongest Basic) .

Applications De Recherche Scientifique

Postoperative Pain Management

Dihydrocodeine hydrochloride has been recognized for its efficacy in managing acute postoperative pain. As a synthetic opioid analgesic, its structure and pharmacokinetic properties are similar to those of codeine, making it a suitable alternative for treating moderate to severe pain following surgical procedures. The relative efficacy and potential for harm associated with dihydrocodeine have been assessed in comparison to control treatments under clinical circumstances, highlighting its importance in postoperative care (Moore et al., 2000).

Neuropathic Pain in Adults

The combination of paracetamol with dihydrocodeine has been investigated for its potential to treat chronic neuropathic pain in adults. Despite the widespread use of these compounds, the evidence from randomized double-blind studies is insufficient to conclusively determine their efficacy for this condition. This gap in research underscores the need for further investigation into the analgesic effects of dihydrocodeine and its combinations in managing neuropathic pain (Wiffen et al., 2016).

Cancer Pain and Renal Impairment

The application of opioid medication, including dihydrocodeine, for patients with moderate to severe cancer pain and concurrent renal impairment has been systematically reviewed. The study aimed to identify safe and effective use guidelines for opioids in this patient population, considering the increased risk of adverse effects due to renal impairment. Although direct clinical evidence in cancer-related pain with renal impairment is limited, recommendations have been made based on pharmacokinetic data and clinical experience, suggesting a cautious approach to using dihydrocodeine under these conditions (King et al., 2011).

Antitussive Effect in Chronic Diseases

Levodropropizine, a peripherally acting antitussive drug, has been compared with dihydrocodeine in the management of cough associated with cancer or nonmalignant chronic diseases. While levodropropizine has shown some efficacy in reducing cough frequency and severity, it is imperative to note that the evidence base is limited and further research is required to fully understand the antitussive potential of dihydrocodeine in these conditions (Schildmann et al., 2011).

Mécanisme D'action

Target of Action

Dihydrocodeine hydrochloride primarily targets the mu-opioid receptors . These receptors are distributed throughout the central nervous system and play a crucial role in pain perception. When activated, they can inhibit the transmission of pain signals, leading to an analgesic effect .

Mode of Action

This compound interacts with its targets by binding to the mu-opioid receptors . This binding triggers a series of biochemical reactions that result in the inhibition of pain signal transmission . Dihydrocodeine is metabolized to dihydromorphine, a highly active metabolite with a high affinity for mu-opioid receptors .

Biochemical Pathways

Dihydrocodeine is metabolized in the liver by CYP 2D6 into an active metabolite, dihydromorphine, and by CYP 3A4 into a secondary primary metabolite, nordihydrocodeine . A third primary metabolite is dihydrocodeine-6-glucuronide . These metabolic pathways play a significant role in the drug’s pharmacological action.

Pharmacokinetics

The pharmacokinetics of dihydrocodeine and its active metabolite dihydromorphine have been reported to be linear . The bioavailability of dihydrocodeine when administered orally is low (approximately 20%), which may be due to poor gastrointestinal absorption . The average elimination half-life is about 4 hours .

Result of Action

The primary result of this compound’s action is the relief of moderate to severe pain, severe dyspnea, and cough . This is achieved through the activation of mu-opioid receptors, which leads to the inhibition of pain signal transmission . Possible opioid-related side effects include drowsiness, nausea, headache, dry mouth, constipation, difficulty passing urine, and mild euphoria .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and efficacy. It’s also worth noting that the individual’s metabolic capacity, particularly the activity of CYP2D6 and CYP3A4 enzymes, can significantly influence the drug’s action .

Safety and Hazards

Possible opioid-related side effects include, but are not limited to, drowsiness, nausea, headache, dry mouth, constipation, difficulty passing urine, and mild euphoria . Toxicity results from the accumulation of formaldehyde/formic acid .

Orientations Futures

Dihydrocodeine is used for the treatment of moderate to severe pain, including post-operative and dental pain . It can also be used to treat chronic pain, breathlessness, and coughing . In heroin addicts, dihydrocodeine has been used as a substitute drug, in doses up to 2500mg/day to treat addiction .

Propriétés

IUPAC Name

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3.ClH/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;/h3,6,11-13,17,20H,4-5,7-9H2,1-2H3;1H/t11-,12+,13-,17-,18-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZXMTVGOAQUEN-FFHNEAJVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(CC4)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](CC4)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60189946
Record name Dihydrocodeine methyl ether hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60189946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36418-29-8
Record name Morphinan-6-ol, 4,5-epoxy-3-methoxy-17-methyl-, hydrochloride (1:1), (5α,6α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36418-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydrocodeine methyl ether hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036418298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydrocodeine methyl ether hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60189946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5α,6α)-4,5-epoxy-3-methoxy-17-methylmorphinan-6-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.190
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIHYDROCODEINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9073288YPO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydrocodeine hydrochloride
Reactant of Route 2
Dihydrocodeine hydrochloride
Reactant of Route 3
Dihydrocodeine hydrochloride
Reactant of Route 4
Dihydrocodeine hydrochloride
Reactant of Route 5
Dihydrocodeine hydrochloride
Reactant of Route 6
Reactant of Route 6
Dihydrocodeine hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.